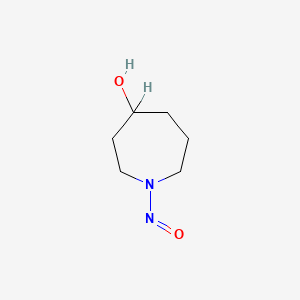
1-Nitrosoazepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosoazepan-4-ol is a chemical compound with the molecular formula C6H12N2O2 It is a member of the azepine family, which consists of seven-membered heterocyclic compounds containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitrosoazepan-4-ol typically involves the nitrosation of hexahydro-1H-azepin-4-ol. The reaction conditions often require the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl) to facilitate the nitrosation process . The reaction is usually carried out at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitrosoazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction of the nitroso group.
Substituted Derivatives: Produced via substitution reactions with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-Nitrosoazepan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nitrosoazepan-4-ol involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
1-Nitrosoazepan-4-ol can be compared with other similar compounds such as:
Hexahydro-1H-azepin-4-ol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
1H-Azepin-1-amine, hexahydro-: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.
N-Boc-hexahydro-1H-azepin-4-one: A protected form of hexahydro-1H-azepin-4-one, used in organic synthesis.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
77428-17-2 |
|---|---|
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-nitrosoazepan-4-ol |
InChI |
InChI=1S/C6H12N2O2/c9-6-2-1-4-8(7-10)5-3-6/h6,9H,1-5H2 |
InChI-Schlüssel |
YRLZLSUWKDDOAR-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)N=O)O |
Kanonische SMILES |
C1CC(CCN(C1)N=O)O |
Synonyme |
eta-hydroxy-N-nitrosohexamethyleneimine gamma-hydroxy-N-nitrosohexamethyleneimine HN-NHMI cpd hydroxy-N-nitrosohexamethyleneimine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















